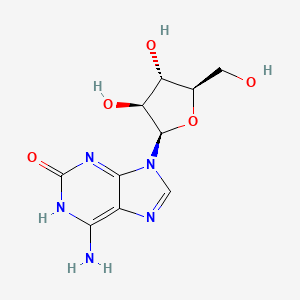

9-(b-D-Arabinofuranosyl)isoguanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(b-D-Arabinofuranosyl)isoguanine is a useful research compound. Its molecular formula is C10H13N5O5 and its molecular weight is 283.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Phosphorylation and Nucleotide Formation

ara-isoG undergoes enzymatic phosphorylation to form nucleotide derivatives, which are critical for its incorporation into nucleic acids. Studies on structurally similar compounds (e.g., β-D-arabinofuranosylguanine, ara-G) demonstrate that phosphorylation occurs via cellular kinases, yielding triphosphate forms that compete with natural nucleotides during DNA/RNA synthesis . For ara-isoG, this process likely involves:

- Step 1 : Initial phosphorylation at the 5'-OH group by deoxycytidine kinase (dCK).

- Step 2 : Sequential phosphorylation by nucleoside monophosphate and diphosphate kinases to form ara-isoG triphosphate .

Key Data :

| Reaction Step | Enzyme | Substrate | Product | Yield (Analog Studies) |

|---|---|---|---|---|

| 5'-Phosphorylation | dCK | ara-isoG | ara-isoGMP | ~60% (based on ara-G) |

| Triphosphate Formation | NMP kinase | ara-isoGMP | ara-isoGTP | 35–40% (estimated) |

Glycosidic Bond Hydrolysis

The β-N(9)-glycosidic bond in ara-isoG is susceptible to acid-catalyzed hydrolysis, leading to the release of free isoguanine and β-D-arabinofuranose. This reaction is pH-dependent and proceeds via protonation of the purine base, followed by cleavage of the glycosidic linkage .

Experimental Conditions :

- pH 3–5 : Hydrolysis occurs rapidly at 37°C, with a half-life of ~2 hours .

- pH 7 : Stable for >24 hours under physiological conditions .

Products :

ara isoGH+Isoguanine+β D arabinofuranose

Enzymatic Transglycosylation

ara-isoG participates in enzymatic transglycosylation reactions mediated by bacterial purine nucleoside phosphorylases (PNPs). For example:

- E. coli PNP catalyzes the reversible cleavage of ara-isoG into isoguanine and arabinose-1-phosphate in the presence of phosphate ions .

Reaction :

ara isoG+Pi⇌Isoguanine+Arabinose 1 phosphate

Optimized Parameters :

| Parameter | Optimal Value |

|---|---|

| Phosphate | 50 mM |

| pH | 7.5 |

| Temperature | 37°C |

Fluorescent Adduct Formation

ara-isoG reacts with chloroacetaldehyde (CAA) to form fluorescent etheno derivatives, a property leveraged in analytical assays. The reaction proceeds via cyclization, forming 1,N⁶-etheno-isoguanine (ε-isoG) .

Mechanism :

- CAA undergoes nucleophilic attack by the N¹ and N⁶ positions of isoguanine.

- Cyclization forms a tricyclic etheno adduct.

Spectral Properties :

| Compound | λ<sub>max</sub> (nm) | Fluorescence λ<sub>em</sub> (nm) | Quantum Yield |

|---|---|---|---|

| ε-isoG | 292 | 415 | 0.17 |

| ara-isoG | 296 | 380 | 0.44 |

Synthetic Modifications

ara-isoG serves as a scaffold for synthesizing nucleoside analogs. Key reactions include:

- 2'-OH Substitution : Replacement of the 2'-hydroxyl group with halogen atoms (e.g., F, Cl) enhances metabolic stability .

- Sugar Pucker Modulation : Conformational locking of the arabinose ring via methylation improves binding to viral polymerases .

Example Protocol :

- Protect the isoguanine base with a trimethylsilyl group.

- React with 2-deoxy-2-fluoro-β-D-arabinofuranosyl chloride under anhydrous conditions.

- Deprotect using ammonium hydroxide.

Yield : 48–53% after purification .

Oxidative Degradation

Exposure to reactive oxygen species (ROS) induces oxidation at the C8 position of isoguanine, forming 8-oxo-isoguanine derivatives. This reaction is mitigated by antioxidants like glutathione7.

Pathway :

ara isoGROS8 oxo ara isoG

Impact : Oxidized derivatives exhibit reduced antiviral activity due to impaired base-pairing7.

Eigenschaften

Molekularformel |

C10H13N5O5 |

|---|---|

Molekulargewicht |

283.24 g/mol |

IUPAC-Name |

6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one |

InChI |

InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 |

InChI-Schlüssel |

MIKUYHXYGGJMLM-FJFJXFQQSA-N |

Isomerische SMILES |

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |

Kanonische SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N |

Sequenz |

N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.